

L-Norleucine-d9: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: L-Norleucine-d9

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of **L-Norleucine-d9**. It is designed to be a vital resource for researchers, scientists, and drug development professionals utilizing this isotopically labeled amino acid in their work. This guide delves into its core properties, provides detailed experimental protocols for its application, and visualizes key workflows to facilitate a deeper understanding of its use in research and development.

Core Physical and Chemical Characteristics

L-Norleucine-d9, a deuterated analog of L-Norleucine, serves as a valuable tool in various analytical and research applications, primarily as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies. Its physical and chemical properties are fundamental to its application and are summarized below.

| Property | Value | Source |
|-------------------|---|--------|
| Chemical Name | (2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid | [1] |
| Synonyms | L-Norleucine-3,3,4,4,5,5,6,6,6-d9, (S)-2-Aminohexanoic acid-d9 | [1] |
| CAS Number | 1331889-36-1 | [1] |
| Molecular Formula | C ₆ H ₄ D ₉ NO ₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| Appearance | White to off-white crystalline powder or crystals | [2] |
| Melting Point | >300 °C (decomposes) (for unlabeled L-Norleucine) | [2] |
| Solubility | Soluble in water. A stock solution of 10 mM in DMSO is also reported. | [3] |
| Storage | Store at 2-8°C. For long-term storage, -20°C is recommended. | |

Spectroscopic Data

While a specific Certificate of Analysis with detailed spectra for **L-Norleucine-d9** is proprietary to commercial suppliers, representative spectral data for its unlabeled counterpart, L-Norleucine, provides a valuable reference for its structural elucidation. The primary difference in the mass spectrum will be the increased molecular weight due to the nine deuterium atoms. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent. The IR spectrum is expected to be very similar to the unlabeled compound, with potential shifts in C-D bond vibration frequencies.

- Mass Spectrometry (Electron Ionization) of L-Norleucine: The NIST WebBook provides a reference mass spectrum for unlabeled L-Norleucine, which can be used for comparison.^[4] The deuterated compound is expected to show a molecular ion peak at m/z 140.
- ^1H NMR Spectroscopy of L-Norleucine: A reference ^1H NMR spectrum of L-Norleucine in D_2O is available in the Human Metabolome Database.^[3] For **L-Norleucine-d9**, the signals for the protons on carbons 3, 4, 5, and 6 would be absent.
- Infrared (IR) Spectroscopy of L-Norleucine: A reference IR spectrum of L-Norleucine is available, showing characteristic peaks for the amino and carboxylic acid functional groups.^[2]

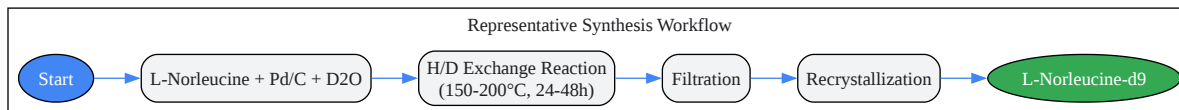
Experimental Protocols

General Synthesis of Deuterated Amino Acids

The synthesis of deuterated amino acids like **L-Norleucine-d9** can be achieved through various methods. A common approach involves H/D exchange reactions catalyzed by a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D_2O).

Representative Protocol for H/D Exchange:

- Reaction Setup: In a pressure-resistant vessel, combine L-Norleucine and a catalytic amount of 10% Pd/C.
- Deuterium Source: Add D_2O to the vessel to serve as the deuterium source and solvent.
- Reaction Conditions: Seal the vessel and heat it to a temperature ranging from 150 to 200 °C for 24-48 hours with constant stirring. The elevated temperature and pressure facilitate the exchange of protons with deuterium atoms on the alkyl chain.
- Work-up: After cooling, filter the reaction mixture to remove the catalyst.
- Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., water/ethanol), to yield **L-Norleucine-d9**.



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A representative workflow for the synthesis of **L-Norleucine-d9**.

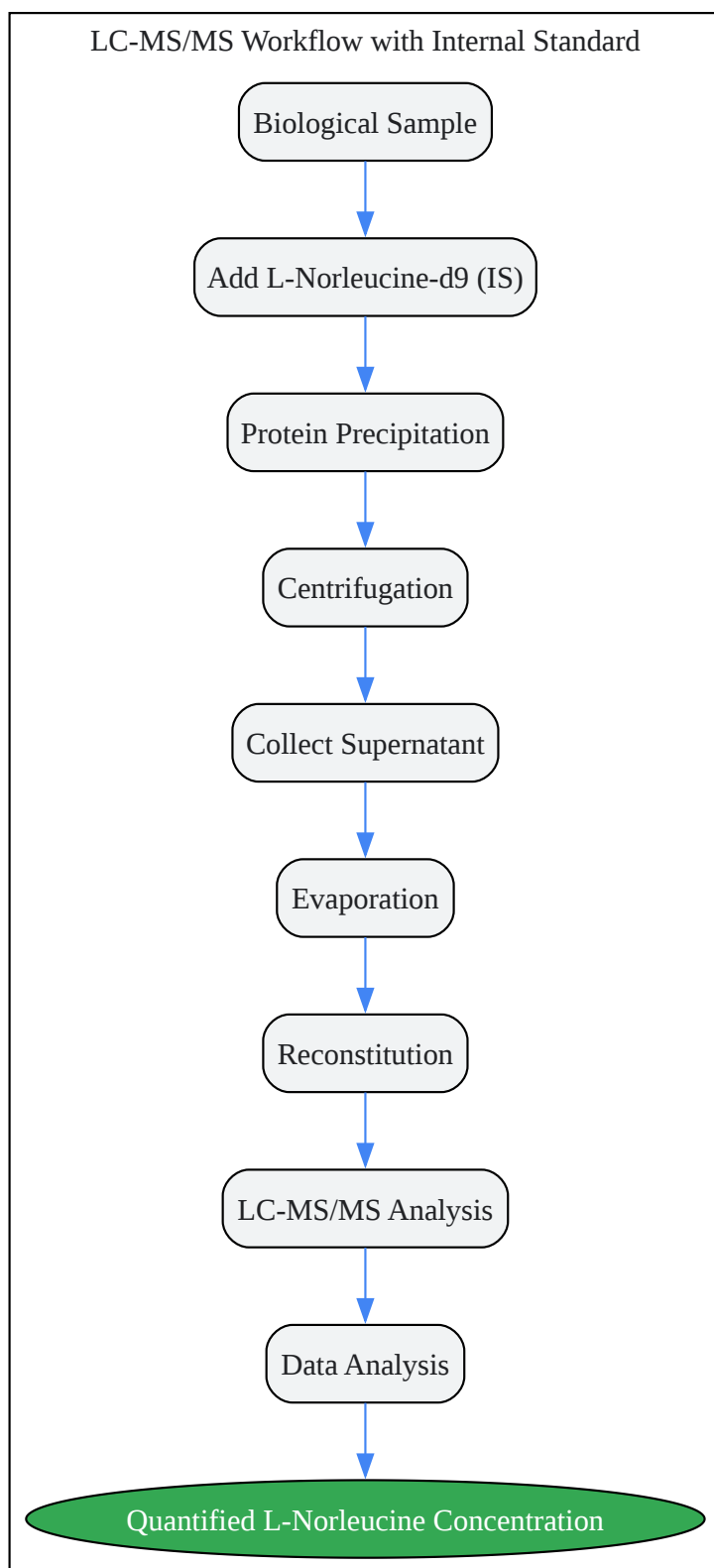
Use as an Internal Standard in LC-MS/MS Analysis

L-Norleucine-d9 is frequently used as an internal standard (IS) for the accurate quantification of unlabeled L-Norleucine in biological matrices. The stable isotope-labeled IS co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of variability in sample preparation and instrument response.

General Protocol for Amino Acid Quantification:

- Sample Preparation:
 - To a known volume of the biological sample (e.g., plasma, cell lysate), add a known amount of **L-Norleucine-d9** solution as the internal standard.
 - Perform protein precipitation by adding a solvent like acetonitrile or methanol.
 - Vortex and centrifuge the sample to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample into an LC-MS/MS system.

- Separate the amino acids using a suitable chromatography column (e.g., HILIC or reversed-phase).
- Detect and quantify L-Norleucine and **L-Norleucine-d9** using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.
- Data Analysis:
 - Determine the peak area ratio of the analyte (L-Norleucine) to the internal standard (**L-Norleucine-d9**).
 - Construct a calibration curve using standards with known concentrations of L-Norleucine and a fixed concentration of **L-Norleucine-d9**.
 - Calculate the concentration of L-Norleucine in the unknown samples by interpolating their peak area ratios on the calibration curve.



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Workflow for amino acid quantification using **L-Norleucine-d9** as an internal standard.

Applications in Research and Drug Development

The unique properties of **L-Norleucine-d9** make it a valuable tool in several key areas of scientific investigation:

- **Metabolomics:** As a stable isotope-labeled tracer, it can be used to study the metabolic fate of L-Norleucine and related compounds in biological systems without the concerns of radioactivity.
- **Pharmacokinetic Studies:** In drug development, deuteration can alter the metabolic profile of a molecule. While **L-Norleucine-d9** is primarily used as a standard, the principles of its use are central to studies investigating the pharmacokinetic properties of deuterated drug candidates.
- **Clinical Diagnostics:** Accurate quantification of amino acids is crucial in the diagnosis and monitoring of various metabolic disorders. The use of deuterated internal standards like **L-Norleucine-d9** enhances the accuracy and reliability of these diagnostic tests.
- **Proteomics:** L-Norleucine can be incorporated into proteins in place of methionine. **L-Norleucine-d9** can be used in conjunction with mass spectrometry to study protein turnover and structure.

Conclusion

L-Norleucine-d9 is a high-purity, stable isotope-labeled amino acid that serves as an indispensable tool for researchers in various scientific disciplines. Its well-defined physical and chemical properties, coupled with its utility as an internal standard and metabolic tracer, enable precise and accurate quantitative analysis. The experimental protocols and workflows detailed in this guide provide a solid foundation for the effective application of **L-Norleucine-d9** in demanding research and development settings. As analytical techniques continue to advance, the role of such isotopically labeled standards will undoubtedly become even more critical in achieving reliable and reproducible scientific data.

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